3,4-dihydro-2H-pyrrole-2-carboxylic acid
Overview
Description
3,4-dihydro-2H-pyrrole-2-carboxylic acid is a 1-pyrrolinecarboxylic acid that is 1-pyrroline in which one of the hydrogens at position 5 is replaced by a carboxy group . It is a conjugate acid of a 1-pyrroline-5-carboxylate . This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) and is a natural product found in Homo sapiens .
Synthesis Analysis
A one-pot three-step four-reaction approach, starting from commercially available reagents, has been developed to access 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters . This process works under metal-free conditions and uses benign solvents .Molecular Structure Analysis
The molecular formula of 3,4-dihydro-2H-pyrrole-2-carboxylic acid is C5H7NO2 . The IUPAC name for this compound is 3,4-dihydro-2H-pyrrole-2-carboxylic acid . The InChI representation is InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8) .Chemical Reactions Analysis
The synthesis of 3,4-dihydro-2H-pyrroles involves the hydrogenation and cyclization of nitro ketones . These nitro ketones are easily accessible from three components: a ketone, an aldehyde, and a nitroalkane .Physical And Chemical Properties Analysis
The molecular weight of 3,4-dihydro-2H-pyrrole-2-carboxylic acid is 113.11 g/mol . The compound has a Canonical SMILES representation of C1CC(N=C1)C(=O)O .Scientific Research Applications
Organic Synthesis
“3,4-dihydro-2H-pyrrole-2-carboxylic acid” is often used in the field of organic synthesis . It can serve as an important intermediate for synthesizing other compounds .
Pyrrole Synthesis
This compound plays a crucial role in the synthesis of pyrroles . The Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .
Metal-Catalyzed Conversion
It can be used in a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . This reaction shows unprecedented selectivity, avoiding the formation of pyrrolidines, cyclic imides, and lactones .
Cu/ABNO-Catalyzed Oxidative Coupling
The compound can be involved in a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . This reaction proceeds at room temperature with an O2 balloon as the oxidant using commercially available materials as the substrates and catalysts .
Preparation of N-Acylpyrroles
A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .
Synthesis of N-Sulfonyl- and N-Acylpyrroles
N-Sulfonyl- and N-acylpyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization in the presence of the ruthenium Grubbs catalyst and a suitable copper catalyst .
Mechanism of Action
Future Directions
3,4-dihydroxyketons are being used as excellent platform chemicals for the production of N-substituted pyrrole-2-carboxylic- and pyrrole-2,5-dicarboxylic acids . They can be prepared from glucose through the intermediate d-glucarate and converted into pyrrolic acid derivatives under mild conditions in water .
Relevant Papers There are several papers that have been published on the topic of 3,4-dihydro-2H-pyrrole-2-carboxylic acid. One paper discusses a one-pot three-step four-reaction approach to access 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters . Another paper reports on the synthesis of 3,4-dihydro-2H-pyrroles via the hydrogenation and cyclization of nitro ketones .
properties
IUPAC Name |
3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKNKKXGALPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863056 | |
Record name | 1-Pyrroline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
CAS RN |
2906-39-0 | |
Record name | 1-Pyrroline-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2906-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta-1-Pyrroline-5-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrroline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PYRROLINE-5-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52TNU46DHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some novel synthetic approaches to access functionalized 3,4-dihydro-2H-pyrrole-2-carboxylic acid esters?
A1: A recent study [] describes a novel, efficient synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This one-pot, three-step method utilizes commercially available starting materials: phenylsulfonylacetonitrile, various aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester. This strategy allows for the incorporation of three contiguous stereocenters in the final product, achieving good to high yields and diastereoselectivity. Significantly, the reaction uses benign solvents like diethyl carbonate and 2-methyl tetrahydrofuran and proceeds under metal-free conditions, making it a greener alternative. The scalability of this method has been demonstrated, highlighting its potential for broader application in organic synthesis.
Q2: Are there examples of unexpected reactivity observed with 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives?
A2: Yes, research has shown unusual reactivity of certain 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. For instance, 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles react with tetracyanoethylene to yield methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids []. This reaction, a formal [3+2] cycloaddition, proceeds through an unexpected oxazole ring-opening process. Studies suggest a zwitterionic mechanism based on the observed solvent effects. X-ray crystallography of a 2-isopropyl substituted product confirmed the molecular structure and provided further insights into the unique reactivity of this class of compounds.
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